3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde
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Overview
Description
3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde is a complex organic compound that belongs to the family of benzaldehydes This compound is characterized by the presence of methoxy and prop-2-enylphenoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-prop-2-enylphenol with 3-bromopropoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and prop-2-enylphenoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzoic acid.
Reduction: Formation of 3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain receptors and enzymes, leading to various biochemical and physiological effects . The compound may exert its effects through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Allyl-2-methoxyphenoxy)propoxy]benzaldehyde: Similar structure but with an allyl group instead of a prop-2-enyl group.
3-Methoxy-4-(prop-2-ynyloxy)benzaldehyde: Similar core structure but with a prop-2-ynyloxy group.
Uniqueness
3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-6-16-9-10-19(20(14-16)22-2)24-12-5-11-23-18-8-4-7-17(13-18)15-21/h3-4,7-10,13-15H,1,5-6,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFODVEQXUPNKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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